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Compound Name: Mutant IDH1-IN-1

Cat. No.: B609367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note on "Mutant IDH1-IN-1": The term "Mutant IDH1-IN-1" does not refer to a specific, publicly

documented inhibitor. This document provides protocols and dosage recommendations for two

well-characterized, clinically relevant, orally bioavailable small molecule inhibitors of mutant

isocitrate dehydrogenase 1 (IDH1): Ivosidenib (AG-120) and Vorasidenib (AG-881). These

compounds serve as representative examples for preclinical studies targeting mutant IDH1 in

glioma.

Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly the R132H

substitution, are a defining feature of lower-grade gliomas and secondary glioblastomas. These

mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate

(α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts

cellular metabolism and epigenetic regulation, driving tumorigenesis. Targeting the mutant

IDH1 enzyme with specific inhibitors to block 2-HG production is a promising therapeutic

strategy.

Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. Vorasidenib is a dual

inhibitor of both mutant IDH1 and IDH2 enzymes, developed for enhanced brain penetrance.

This document outlines recommended dosages and detailed protocols for their use in

preclinical mouse models of glioma.
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Data Presentation: In Vivo Dosage and Efficacy
The following tables summarize key quantitative data from preclinical studies of Ivosidenib and

Vorasidenib in mouse models of glioma.

Table 1: Recommended Dosage and Administration of Mutant IDH1 Inhibitors

Compound
Mouse
Model

Cell Line
Administrat
ion Route

Dosage
Dosing
Schedule

Ivosidenib

(AG-120)

Orthotopic

Xenograft

(SCID mice)

TS603

(Grade III

mIDH1-

R132H

Glioma)

Oral Gavage

(PO)

50, 150, or

450 mg/kg

Twice Daily

(BID)

Ivosidenib

(AG-120)

Subcutaneou

s Xenograft

(SCID mice)

TS603

(Grade III

mIDH1-

R132H

Glioma)

Oral Gavage

(PO)
150 mg/kg

Twice Daily

(BID) for 21

days

Vorasidenib

(AG-881)

Orthotopic

Xenograft

(mice)

TS603

(Grade III

mIDH1-

R132H

Glioma)

Oral Gavage

(PO)
50 mg/kg

Twice Daily

(BID) for 4

days

Table 2: Pharmacodynamic and Efficacy Data of Mutant IDH1 Inhibitors
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Compound Dosage Model
Primary
Endpoint

Result Citation

Ivosidenib

(AG-120)

50, 150, 450

mg/kg PO

BID

Orthotopic

Xenograft

Tumor 2-HG

Reduction

Dose-

dependent

reduction,

with 85%

maximal

inhibition

achieved.

[1]

Ivosidenib

(AG-120)

150 mg/kg

PO BID

Subcutaneou

s Xenograft

Tumor

Growth

Inhibition

52%

reduction in

tumor growth.

[1]

Vorasidenib

(AG-881)

50 mg/kg PO

BID

Orthotopic

Xenograft

Tumor 2-HG

Reduction

>97%

inhibition of

2-HG

production in

glioma tissue.

[2][3]

Vorasidenib

(AG-881)
50 mg/kg Xenograft

Tumor

Growth

Reduction

Reduces

tumor growth

in a TS603-

IDH1R132H

mouse

xenograft

model.

[4]

Signaling Pathway
The primary mechanism of action for mutant IDH1 inhibitors is the direct inhibition of the

mutated IDH1 enzyme, thereby preventing the production of the oncometabolite 2-

hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent

dioxygenases, including histone and DNA demethylases. This leads to widespread

hypermethylation of DNA and histones, causing epigenetic alterations that block cellular

differentiation and promote oncogenesis. By reducing 2-HG levels, inhibitors like Ivosidenib and
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Vorasidenib aim to reverse these epigenetic changes, restore normal cellular differentiation,

and inhibit tumor growth.[5][6][7]

Normal Cell Metabolism IDH1 Mutant Glioma Pathogenesis Therapeutic Intervention

Isocitrate
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α-Ketoglutarate
(α-KG)

NADP+ to
NADPH
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D-2-Hydroxyglutarate
(2-HG Oncometabolite)

NADPH to
NADP+
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(DNA/Histone Hypermethylation)

Inhibits α-KG-dependent
dioxygenases

Blocked Cellular
Differentiation

Glioma Formation
& Progression

α-KG Ivosidenib / Vorasidenib

Inhibits
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Mutant IDH1 signaling pathway and therapeutic intervention.
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Experimental Protocols
Preparation of Inhibitor Formulation for Oral Gavage
A common vehicle for oral administration of small molecule inhibitors in mice is a suspension

using carboxymethylcellulose (CMC).

Materials:

Ivosidenib (AG-120) or Vorasidenib (AG-881) powder

0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water

(Optional) 0.1% (v/v) Tween 80 to aid suspension

Sterile microcentrifuge tubes

Vortex mixer and/or sonicator

Procedure:

Calculate the required amount of inhibitor based on the desired dose (e.g., 150 mg/kg) and

the average weight of the mice in the treatment group. Assume a dosing volume of 10 mL/kg

(or 0.2 mL for a 20 g mouse).

Weigh the calculated amount of inhibitor powder and place it in a sterile microcentrifuge

tube.

Prepare the vehicle solution of 0.5% CMC (and optional 0.1% Tween 80) in sterile water.

Add the appropriate volume of the vehicle to the inhibitor powder.

Vortex vigorously for several minutes to create a uniform suspension. If the compound is

difficult to suspend, brief sonication may be applied.

Prepare the formulation fresh daily before administration to ensure stability and uniform

suspension. Mix well by vortexing immediately before each gavage.
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Orthotopic Glioma Mouse Model and Drug
Administration
This protocol describes the establishment of an orthotopic glioma model using a patient-

derived cell line and subsequent treatment with a mutant IDH1 inhibitor.

Materials:

Immunocompromised mice (e.g., CB17 SCID or nude mice)

Luciferase-expressing mutant IDH1 glioma cells (e.g., TS603)

Stereotactic apparatus

Anesthesia (e.g., isoflurane)

Prepared inhibitor formulation and vehicle control

Oral gavage needles

Procedure:

Cell Implantation:

Anesthetize the mouse and secure it in the stereotactic frame.

Create a small incision in the scalp to expose the skull.

Using a sterile drill bit, create a small burr hole at the desired coordinates for intracranial

injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

Slowly inject 5 x 10⁴ TS603 cells suspended in 2-5 µL of sterile, serum-free media into the

brain parenchyma at a depth of 2.5-3.0 mm.

Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp

incision.

Provide post-operative care, including analgesics and monitoring for recovery.
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Tumor Growth Monitoring:

Allow tumors to establish for a set period (e.g., 7-14 days) or until a detectable signal is

observed via bioluminescence imaging.

Randomize mice into treatment and vehicle control groups based on initial tumor

bioluminescence signal to ensure even distribution.

Drug Administration:

Administer the prepared inhibitor formulation (e.g., Ivosidenib at 150 mg/kg) or vehicle

control via oral gavage.

Follow the specified dosing schedule (e.g., twice daily) for the duration of the experiment.

Monitor animal weight and general health daily. Significant weight loss (>15-20%) may

require dose adjustment or euthanasia.
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1. Cell Culture
(Luciferase-expressing
mIDH1 Glioma Cells)

2. Orthotopic Implantation
(Stereotactic injection

into mouse brain)

3. Tumor Establishment
(Allow tumors to grow for 7-14 days)

4. Baseline Imaging
(Bioluminescence imaging to
quantify initial tumor burden)

5. Randomization
(Divide mice into Vehicle and

Treatment groups)

6. Treatment Administration
(Daily oral gavage of inhibitor

or vehicle)

7. Monitoring
(Weekly bioluminescence imaging
and body weight measurement)

8. Endpoint Analysis
(Tumor 2-HG measurement,
histology, survival analysis)

Click to download full resolution via product page

Workflow for in vivo efficacy studies of mutant IDH1 inhibitors.
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Assessment of Tumor Growth by Bioluminescence
Imaging (BLI)
BLI is a non-invasive method to longitudinally monitor the growth of luciferase-expressing

tumors.

Materials:

In vivo imaging system (e.g., IVIS Spectrum)

D-luciferin, sodium salt

Sterile PBS or saline

Anesthesia (isoflurane)

Procedure:

Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.

Wait for 10-15 minutes for the substrate to distribute throughout the body and cross the

blood-brain barrier.

Anesthetize the mice using isoflurane and place them in the imaging chamber.

Acquire bioluminescent images using an exposure time of 1-5 minutes, depending on signal

intensity.

Use the system's software to draw a region of interest (ROI) over the head of each mouse to

quantify the total photon flux (photons/second).

Repeat imaging at regular intervals (e.g., weekly) to track tumor growth over time.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-
MS/MS
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This protocol outlines the extraction and analysis of 2-HG from tumor tissue as a

pharmacodynamic marker of inhibitor activity.

Materials:

Excised and snap-frozen brain tumor tissue

Phosphate-buffered saline (PBS)

Tissue homogenizer (e.g., Qiagen TissueLyser)

Methanol with an internal standard (e.g., 200 ng/mL 3-hydroxy-3-methylglutaric acid or

labeled 13C5-2HG)

LC-MS/MS system

Procedure:

Sample Preparation:

Weigh the frozen tumor tissue.

Homogenize the tissue in a 10x volume of PBS.

Metabolite Extraction:

Take a small aliquot (e.g., 10 µL) of the tissue homogenate.

Add 200 µL of cold methanol containing the internal standard to precipitate proteins and

extract metabolites.

Vortex thoroughly and centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at

4°C.

LC-MS/MS Analysis:

Transfer the supernatant to an autosampler vial for analysis.
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Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method optimized for the separation and detection of 2-HG. Chiral

chromatography may be necessary to distinguish D- and L-2-HG enantiomers.

Quantify the 2-HG concentration by comparing the peak area ratio of 2-HG to the internal

standard against a standard curve.

Normalize the 2-HG concentration to the initial tissue weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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